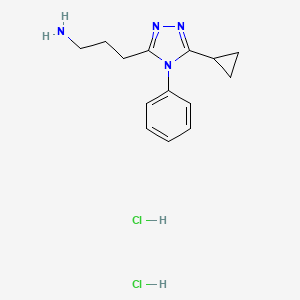

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Description

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with cyclopropyl and phenyl groups at positions 5 and 4, respectively.

Properties

IUPAC Name |

3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJODOIHEPJRGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of amines or alcohols.

Substitution: Generation of substituted triazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized to create a variety of derivatives with different properties.

Biology: The biological applications of this compound are vast. It has been studied for its potential antifungal, antibacterial, and anticancer properties. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a candidate for further research and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

The 1,2,4-triazole scaffold is widely exploited in agrochemicals and pharmaceuticals. Key comparisons include:

Key Observations :

- The target compound’s cyclopropyl and phenyl groups may confer steric and electronic properties distinct from the dichlorophenyl and dioxolane motifs in etaconazole and propiconazole. These differences could influence target binding and metabolic stability .

- The dihydrochloride salt form, as seen in the Enamine Ltd compound , likely improves aqueous solubility compared to neutral triazole derivatives.

Pyrazole-Based Analogues

Pyrazole derivatives share functional similarities with triazoles but differ in ring structure:

Key Observations :

- The trifluoromethyl group enhances lipophilicity, contrasting with the phenyl group in the target compound .

Physicochemical and Functional Implications

- Solubility : The dihydrochloride salt form increases polarity, making the compound more suitable for formulation in aqueous media compared to neutral analogs .

- Bioactivity : The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a feature critical in pesticide and drug design .

Biological Activity

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

The compound can be represented by the following molecular formula:

- Molecular Formula : C15H18Cl2N4

- Molecular Weight : 315.24 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antitumor , antibacterial , and antifungal agent.

Antitumor Activity

Studies have shown that derivatives of triazole compounds can inhibit tumor cell proliferation. For instance, a study evaluated the antitumor effects of related triazole derivatives and reported IC50 values indicating effective inhibition of cancer cell lines. The specific mechanism often involves the induction of apoptosis in malignant cells through various signaling pathways, including the modulation of G protein-coupled receptors (GPCRs) .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of triazole derivatives have been well documented. A related study indicated that compounds with triazole moieties demonstrated significant activity against a range of bacterial strains, including resistant strains. The mechanism is believed to involve disruption of cell wall synthesis and inhibition of key metabolic pathways in pathogens .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Amine Substitution : The introduction of the propanamine side chain occurs via nucleophilic substitution.

- Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

- Study on Antitumor Activity :

- Antibacterial Efficacy :

- Antifungal Properties :

Data Tables

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triazole derivatives with cyclopropyl groups have been resolved using single-crystal diffraction to determine bond angles, torsion angles, and supramolecular interactions .

- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (COSY, HSQC) to assign protons and carbons. Pay attention to cyclopropyl ring signals (e.g., shifts at δ 0.5–1.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H] or [M-Cl] ions for hydrochloride salts) .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer:

- Key Steps :

Triazole ring formation : Use a Huisgen cycloaddition or condensation of thiosemicarbazides with cyclopropane carboxylic acid derivatives under acidic conditions .

Amine functionalization : Introduce the propan-1-amine moiety via reductive amination (e.g., NaBH/AcOH) or nucleophilic substitution .

Salt formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

- Critical Parameters : Monitor reaction pH (<2 for hydrochloride stability) and use inert atmospheres to prevent cyclopropane ring opening .

Q. What analytical techniques are suitable for purity assessment?

Methodological Answer:

- HPLC/UV-Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold) .

- Thermogravimetric Analysis (TGA) : Confirm hydrate/solvate-free material by monitoring mass loss below 150°C .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

- Dynamic Effects : Investigate tautomerism in the triazole ring (e.g., 1,2,4-triazole vs. 1,3,4-isomers) using variable-temperature NMR or DFT calculations .

- Crystallographic Disorder : Analyze XRD data for partial occupancy of cyclopropyl or phenyl groups, which may explain split signals in NMR .

- Impurity Profiling : Employ LC-MS/MS to identify byproducts from incomplete cyclization or salt formation .

Q. What strategies optimize bioactivity studies for this compound?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition (common for triazole derivatives) using ATP-competitive assays. Adjust buffer pH to account for hydrochloride salt solubility .

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or MAPK) to predict binding modes of the cyclopropyl and triazole motifs .

- Metabolic Stability : Perform microsomal incubation assays (e.g., human liver microsomes) with LC-MS quantification to assess degradation pathways .

Q. How does the cyclopropyl group influence stability under physiological conditions?

Methodological Answer:

- Stress Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor ring-opening reactions via NMR (loss of cyclopropyl signals) .

- Computational Modeling : Calculate strain energy of the cyclopropyl ring using Gaussian09 (B3LYP/6-31G*) to correlate with experimental stability data .

Q. What experimental designs address low reproducibility in pharmacological assays?

Methodological Answer:

- Standardized Protocols : Pre-equilibrate assay buffers with the compound for 24 hours to ensure full solubility of the dihydrochloride salt .

- Control for Hygroscopicity : Store the compound in desiccated containers with silica gel, as hydrochloride salts often absorb moisture, altering effective concentrations .

- Dose-Response Redundancy : Run triplicate assays with internal controls (e.g., staurosporine for kinase inhibition) to validate IC values .

Methodological Challenges & Solutions

Q. How to mitigate interference from counterions (Cl) in spectroscopic analysis?

- Ion-Exchange Chromatography : Replace Cl with non-interfering ions (e.g., triflate) using Amberlite IRA-400 resin prior to FT-IR or Raman analysis .

- Blank Subtraction : Acquire background spectra of NaCl or HCl under identical conditions and subtract digitally .

Q. What computational tools predict regioselectivity in triazole derivatization?

- DFT Calculations : Compare activation energies for substitution at triazole N1 vs. N2 positions using Gaussian09. Higher electron density at N1 typically favors electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.